molecular formula C17H18O4 B1524169 3-Benzyloxy-5-isopropoxybenzoic acid CAS No. 852520-53-7

3-Benzyloxy-5-isopropoxybenzoic acid

Cat. No. B1524169
CAS RN: 852520-53-7
M. Wt: 286.32 g/mol
InChI Key: YHRXMGQEVPNUIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another study mentions the cyclization of a compound similar to “3-Benzyloxy-5-isopropoxybenzoic acid” during the synthesis process .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidation and reduction processes . For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Safety and Hazards

The safety data sheet for a similar compound, “3-Benzyloxybenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is also considered very toxic to aquatic life .

properties

IUPAC Name

3-phenylmethoxy-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12(2)21-16-9-14(17(18)19)8-15(10-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXMGQEVPNUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694802
Record name 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-5-isopropoxybenzoic acid

CAS RN

852520-53-7
Record name 3-(Benzyloxy)-5-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(1-methylethyl)oxy]-5-[(phenylmethyl)oxy]benzoate (37 g) in a 1:1 mixture of THF:methanol (300 mL) was added 4M sodium hydroxide solution (150 mL). The mixture was refluxed for 45 minutes, following which the organics were removed in vacuo. The aqueous was acidified to pH4 with hydrochloric acid (2M), and extracted with ethyl acetate. The organics were combined, washed with water and brine, dried (MgSO4) and concentrated in vacuo to give the desired compound (33.5 g), which was used without further purification.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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